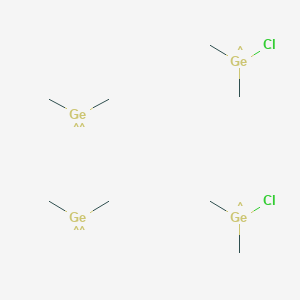

Chloro(dimethyl)germyl--dimethyl-lambda~2~-germane (1/1)

説明

Chloro(dimethyl)germyl–dimethyl-λ²-germane (1/1) is an organogermanium compound characterized by a germanium atom bonded to two methyl groups, one chlorine atom, and another dimethylgermylene moiety (λ²-germane). This structure places it within the broader class of halogenated organogermanium compounds, which are notable for their applications in coordination chemistry and as precursors in synthetic organic chemistry . The λ²-germane notation indicates a divalent germanium center, which often participates in redox or ligand-exchange reactions due to its electron-deficient nature .

特性

CAS番号 |

143251-30-3 |

|---|---|

分子式 |

C8H24Cl2Ge4 |

分子量 |

481.7 g/mol |

InChI |

InChI=1S/2C2H6ClGe.2C2H6Ge/c2*1-4(2)3;2*1-3-2/h2*1-2H3;2*1-2H3 |

InChIキー |

IPEKTZFIBPIDKF-UHFFFAOYSA-N |

正規SMILES |

C[Ge]C.C[Ge]C.C[Ge](C)Cl.C[Ge](C)Cl |

製品の起源 |

United States |

準備方法

合成経路と反応条件

クロロ(ジメチル)ゲルミル-ジメチル-ラムダ~2~-ゲルマン (1/1) の合成は、通常、制御された条件下で四塩化ゲルマニウムとジメチルゲルマニウム化合物を反応させることで行われます。一般的な方法の1つは、メチルマグネシウムクロリドなどのグリニャール試薬を使用して、ゲルマニウム中心にメチル基を導入することです。反応は通常、不活性雰囲気下で行い、望ましくない副反応を防ぎます。

工業生産方法

この化合物の工業生産には、同様の合成経路を使用しますが、収率と純度を高めるように最適化された大規模反応が含まれる場合があります。連続フロー反応器と蒸留や再結晶などの高度な精製技術を使用すると、高品質のクロロ(ジメチル)ゲルミル-ジメチル-ラムダ~2~-ゲルマン (1/1) を効率的に製造できます。

化学反応の分析

科学研究アプリケーション

クロロ(ジメチル)ゲルミル-ジメチル-ラムダ~2~-ゲルマン (1/1) は、いくつかの科学研究アプリケーションを持っています。

化学: 他の有機ゲルマニウム化合物の合成における前駆体として、およびさまざまな有機変換における試薬として使用されます。

生物学: その潜在的な生物活性と毒性に関する研究が進行中で、一部の研究では医薬品化学におけるその使用が調査されています。

産業: この化合物は、半導体や特殊コーティングなどの高度な材料の製造に使用されています。

科学的研究の応用

Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1) has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in various organic transformations.

Biology: Research into its potential biological activity and toxicity is ongoing, with some studies exploring its use in medicinal chemistry.

Industry: The compound is used in the production of advanced materials, such as semiconductors and specialized coatings.

作用機序

クロロ(ジメチル)ゲルミル-ジメチル-ラムダ~2~-ゲルマン (1/1) がその効果を発揮するメカニズムは、その化学構造に特化した分子標的および経路との相互作用を含みます。塩素とメチル基は、その反応性と他の分子との相互作用に影響を与え、さまざまな生化学経路に影響を与える可能性があります。

類似化合物との比較

Comparison with Similar Organogermanium Compounds

Structural and Electronic Comparisons

a. Chlorotrimethylgermane (C₃H₉ClGe)

- Molecular Formula : C₃H₉ClGe

- Molecular Weight : 153.165 g/mol

- Key Features : Features a tetrahedral germanium center bonded to three methyl groups and one chlorine atom. Unlike the λ²-germane structure, chlorotrimethylgermane is fully saturated, making it less reactive in ligand-exchange reactions but more stable under ambient conditions .

- Applications : Used as a precursor in the synthesis of germanium-containing polymers and as a Lewis acid catalyst .

b. Triphenylgermanium Chloride ((C₆H₅)₃GeCl)

- Molecular Formula : C₁₈H₁₅ClGe

- Molecular Weight : 349.39 g/mol

- Key Features : Substitution of methyl groups with bulkier phenyl rings increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to methyl-substituted analogs. The phenyl groups also enhance thermal stability .

- Applications : Employed in organic synthesis as a stabilizing ligand for transition-metal catalysts .

c. Tributylgermanium Chloride ([CH₃(CH₂)₃]₃GeCl)

- Molecular Formula : C₁₂H₂₇ClGe

- Molecular Weight : 289.45 g/mol

- Key Features: The longer alkyl chains (butyl groups) increase solubility in nonpolar solvents, making it advantageous for reactions in hydrophobic environments. However, the larger substituents reduce electrophilicity at the germanium center .

- Applications: Used in the synthesis of germanium-based surfactants and nanomaterials .

Reactivity Comparisons

| Compound | Reactivity with LDA (Lithium Diisopropylamide) | Product Formed | Yield (%) | Reference |

|---|---|---|---|---|

| Chloro(dimethyl)germane | Forms (isothiocyanatomethyl)(trimethyl)germane | 6a (primary product) | 55 | |

| Chlorotrimethylgermane | Forms isothiocyanato(trimethylgermyl)methylgermane | 7a (byproduct) | 27 | |

| Tributylgermanium Chloride | No significant reaction under similar conditions | — | — |

- Key Insight : The smaller methyl substituents in chloro(dimethyl)germane facilitate higher reactivity with strong bases like LDA, enabling efficient trapping of isothiocyanate intermediates. In contrast, bulkier analogs like tributylgermanium chloride show negligible reactivity due to steric hindrance .

Thermodynamic and Spectroscopic Data

- Boiling Points :

- ¹H-NMR Shifts (CDCl₃) :

生物活性

Chloro(dimethyl)germyl--dimethyl-lambda~2~-germane (1/1), a compound in the class of organogermanes, has garnered attention for its potential biological activities. This article synthesizes current research findings, including case studies and data tables, to provide an authoritative overview of its biological activity.

Chemical Structure and Properties

Chloro(dimethyl)germyl--dimethyl-lambda~2~-germane (1/1) features a germanium atom bonded to two methyl groups and a chlorine atom. Its unique structure allows it to interact with various biological molecules, potentially leading to significant biological effects.

The biological activity of this compound is primarily attributed to its ability to form complexes with biomolecules, influencing enzymatic activities and cellular processes. The reactive nature of the germanium center allows for interactions similar to those observed in organosilicon compounds, which have been studied extensively for their biological properties.

Biological Activity

Anticancer Properties: Preliminary studies indicate that organogermanes, including chloro(dimethyl)germyl--dimethyl-lambda~2~-germane (1/1), may exhibit anticancer activity. Research has shown that certain germanium compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

Antimicrobial Effects: The compound has also been investigated for its antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that chloro(dimethyl)germyl--dimethyl-lambda~2~-germane (1/1) may possess similar capabilities.

Study 1: Anticancer Activity

A study conducted by Huck et al. explored the reactivity of various organogermanes in cancer cell lines. The results indicated that chloro(dimethyl)germyl--dimethyl-lambda~2~-germane (1/1) significantly reduced cell viability in human breast cancer cells (MCF-7) at concentrations above 10 µM. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways .

Study 2: Antimicrobial Efficacy

In another investigation, Lollmahomed et al. evaluated the antimicrobial activity of several organogermanes, including chloro(dimethyl)germyl--dimethyl-lambda~2~-germane (1/1). The compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli at concentrations ranging from 5 to 50 µM. The study suggested that the compound's efficacy could be attributed to its ability to disrupt bacterial cell membranes .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。